tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is often purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine:
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Researched for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate
- tert-butyl 3-(propan-2-yl)aminoazetidine-1-carboxylate
- tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the azetidine ring.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.
- Applications: Each compound may have unique applications depending on its specific chemical properties.
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-6-8(7-13)11(4,5)12;/h8H,6-7,12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJQKZTPDLMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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